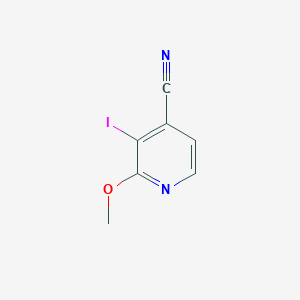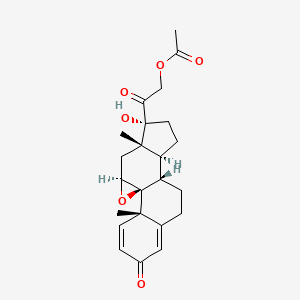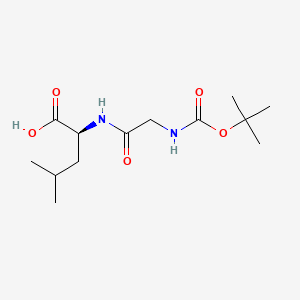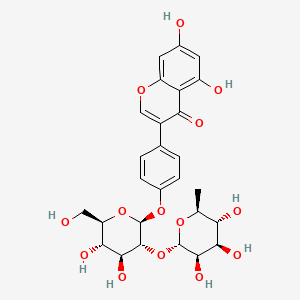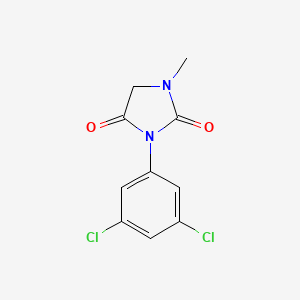![molecular formula C20H17ClFN3O4 B1589213 N-(5-クロロベンゾ[d][1,3]ジオキソール-4-イル)-7-フルオロ-5-((テトラヒドロ-2H-ピラン-4-イル)オキシ)キナゾリン-4-アミン CAS No. 379230-38-3](/img/structure/B1589213.png)
N-(5-クロロベンゾ[d][1,3]ジオキソール-4-イル)-7-フルオロ-5-((テトラヒドロ-2H-ピラン-4-イル)オキシ)キナゾリン-4-アミン
概要
説明
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a useful research compound. Its molecular formula is C20H17ClFN3O4 and its molecular weight is 417.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
腫瘍学研究
この化合物は、抗腫瘍特性で知られている他のキナゾリン誘導体との構造的類似性から、がん研究において可能性を示しています 。それは、しばしば癌細胞で過剰発現しているチロシンキナーゼ酵素を阻害する可能性があり、それによって腫瘍の増殖と増殖を阻止します。
抗酸化研究
関連化合物は抗酸化特性を示しています 。これは、N-(5-クロロベンゾ[d][1,3]ジオキソール-4-イル)-7-フルオロ-5-((テトラヒドロ-2H-ピラン-4-イル)オキシ)キナゾリン-4-アミンが、酸化ストレスから細胞を保護する可能性について調査できることを示唆しています。
特性
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAJSAAENFMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470108 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379230-38-3 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
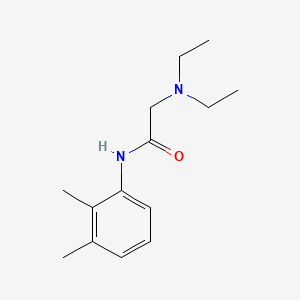
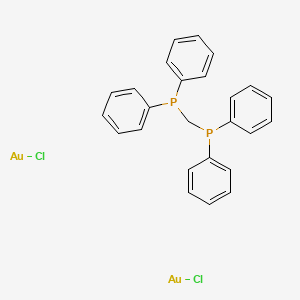
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
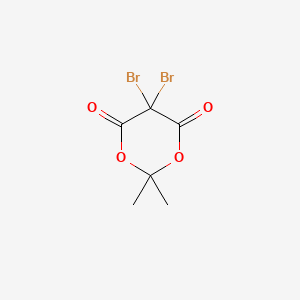
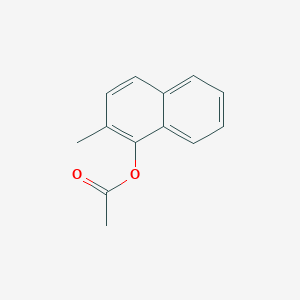
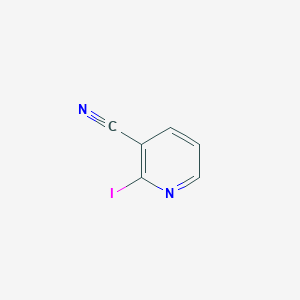
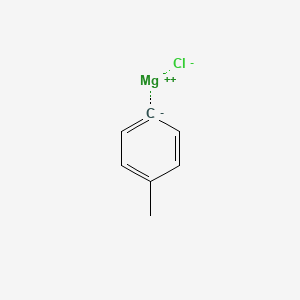
![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
